CRF2/CRF1 Binding Selectivity Ratio: K41498 vs. aSvg-30, Astressin, Antalarmin, and Astressin 2B
K41498 achieves a CRF2/CRF1 selectivity ratio of approximately 700-fold (Ki hCRF2α = 0.66 ± 0.03 nM vs. Ki hCRF1 = 425 ± 50 nM) measured by competition binding against [125I-Tyr0]Svg in HEK293 cells stably expressing each human receptor [1]. In contrast, antisauvagine-30 (aSvg-30), its direct parent compound, exhibits approximately 110-fold selectivity for mouse CRFR2β (Kd = 1.4 nM) over rat CRFR1 (Kd = 153.6 nM) under comparable binding conditions [2]. Astressin is essentially non-selective with Ki values of 1–2 nM at both CRF1 and CRF2 receptors [2]. Antalarmin is inverse in its selectivity profile, showing high affinity for CRF1 (Ki ≈ 2.7 nM) with negligible binding to CRF2 [3]. Astressin 2B, while CRF2-selective, demonstrates a selectivity window of approximately 385-fold (IC50 CRF2 = 1.3 nM vs. IC50 CRF1 > 500 nM) [4].
| Evidence Dimension | CRF2 vs. CRF1 binding selectivity ratio |
|---|---|
| Target Compound Data | K41498: Ki hCRF2α = 0.66 ± 0.03 nM; Ki hCRF1 = 425 ± 50 nM; Selectivity ratio ≈ 700-fold |
| Comparator Or Baseline | aSvg-30: Kd mCRFR2β = 1.4 nM; Kd rCRFR1 = 153.6 nM; Ratio ≈ 110-fold; Astressin: Ki ≈ 1–2 nM for both CRF1 and CRF2 (ratio ≈ 1–2-fold); Antalarmin: Ki CRF1 ≈ 2.7 nM; CRF2 negligible; Astressin 2B: IC50 CRF2 = 1.3 nM; IC50 CRF1 > 500 nM; Ratio ≈ 385-fold |
| Quantified Difference | K41498 provides the highest CRF2/CRF1 selectivity ratio (≈700-fold) among all comparators, exceeding aSvg-30 by approximately 6.4-fold, astressin 2B by approximately 1.8-fold, and vastly surpassing astressin and antalarmin which are non-selective or CRF1-selective, respectively. |
| Conditions | HEK293 cells stably expressing human CRF1, hCRF2α, or hCRF2β receptors; competition binding with [125I-Tyr0]Svg radioligand |
Why This Matters
For experiments requiring unambiguous attribution of physiological effects to CRF2 rather than CRF1 receptors, K41498's 700-fold selectivity margin provides the lowest risk of off-target CRF1 confounding among all available CRF2 antagonists.
- [1] Lawrence AJ, Krstew EV, Dautzenberg FM, Rühmann A. The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology. 2002;136(6):896–904. doi:10.1038/sj.bjp.0704783. View Source
- [2] Rühmann A, Bonk I, Lin CR, Rosenfeld MG, Spiess J. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proc Natl Acad Sci USA. 1998;95(26):15264–15269. doi:10.1073/pnas.95.26.15264. View Source
- [3] Webster EL, Lewis DB, Torpy DJ, Zachman EK, Rice KC, Chrousos GP. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation. Endocrinology. 1996;137(12):5747–5750. doi:10.1210/endo.137.12.8940412. View Source
- [4] Rivier JE, Kirby DA, Lahrichi SL, et al. Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists. J Med Chem. 2002;45(21):4737–4747. doi:10.1021/jm0202122. View Source
